1,3-Diethyl 2-(cyclopentylmethyl)propanedioate
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Overview
Description
1,3-Diethyl 2-(cyclopentylmethyl)propanedioate is an organic compound that belongs to the class of diethyl esters of malonic acid It is a derivative of diethyl malonate, where the hydrogen atoms on the central carbon are replaced by a cyclopentylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(cyclopentylmethyl)propanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming the enolate ion. This enolate ion then undergoes nucleophilic substitution with cyclopentylmethyl bromide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(cyclopentylmethyl)propanedioate can undergo various chemical reactions, including:
Alkylation: The compound can be further alkylated at the remaining α-hydrogen atoms.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used for the initial deprotonation, followed by reaction with alkyl halides.
Hydrolysis: Aqueous hydrochloric acid is used to hydrolyze the ester groups.
Decarboxylation: Heating in the presence of a suitable catalyst or under acidic conditions.
Major Products Formed
Alkylation: Dialkylated malonic esters.
Hydrolysis: Diethyl malonate derivatives.
Decarboxylation: Substituted monocarboxylic acids.
Scientific Research Applications
1,3-Diethyl 2-(cyclopentylmethyl)propanedioate has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its role in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(cyclopentylmethyl)propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution and addition reactions, leading to the formation of new carbon-carbon bonds. The presence of the cyclopentylmethyl group enhances the compound’s reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: The parent compound, which lacks the cyclopentylmethyl group.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound with similar reactivity
Uniqueness
1,3-Diethyl 2-(cyclopentylmethyl)propanedioate is unique due to the presence of the cyclopentylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various chemical reactions .
Properties
Molecular Formula |
C13H22O4 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
diethyl 2-(cyclopentylmethyl)propanedioate |
InChI |
InChI=1S/C13H22O4/c1-3-16-12(14)11(13(15)17-4-2)9-10-7-5-6-8-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
IVJWBKLMQWAXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CCCC1)C(=O)OCC |
Origin of Product |
United States |
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